COR 3757

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El glicerofosfato de calcio es una sal de calcio del ácido glicerofosfórico. Es un polvo blanco, fino, ligeramente higroscópico que se usa comúnmente como suplemento mineral. Este compuesto es conocido por su papel en la provisión de calcio absorbable, que es esencial para la salud ósea óptima, la salud cardíaca y otras funciones fisiológicas . También se utiliza en productos dentales para prevenir las caries dentales debido a sus efectos cariostáticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El glicerofosfato de calcio se puede sintetizar mediante varios métodos. Un método común consiste en agregar cloruro de calcio al agua bajo agitación, seguido de la adición de glicerofosfato. Luego se calienta la mezcla de reacción y se controla el pH utilizando ácido glutámico. Después de que la reacción se completa, se realiza la separación sólido-líquido mientras la solución está caliente y el glicerofosfato de calcio se obtiene después del secado .

Otro método consiste en esterificar glicerol con una mezcla de dihidrógeno fosfato de sodio y ácido fosfórico en una proporción molar de 1:1-2, calentada a 140 °C bajo vacío. Luego se diluye la mezcla de reacción con ácido clorhídrico y se precipita con una solución concentrada de cloruro de calcio .

Métodos de producción industrial: La producción industrial de glicerofosfato de calcio normalmente sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores agitados, calentamiento controlado y ajustes precisos del pH para asegurar un alto rendimiento y pureza. El producto final a menudo se seca y purifica para cumplir con los estándares de la industria para su uso en suplementos y productos dentales .

Análisis De Reacciones Químicas

Tipos de reacciones: El glicerofosfato de calcio sufre varias reacciones químicas, incluyendo:

Oxidación y reducción: Puede participar en reacciones redox, particularmente en sistemas biológicos donde puede interactuar con enzimas y otras biomoléculas.

Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución donde la parte glicerofosfato se reemplaza por otros grupos funcionales.

Reactivos y condiciones comunes:

Agentes oxidantes: El peróxido de hidrógeno y otros peróxidos pueden oxidar el glicerofosfato de calcio.

Agentes reductores: El borohidruro de sodio y otros hidruros pueden reducirlo.

Reactivos de sustitución: Los haluros y otros nucleófilos pueden facilitar reacciones de sustitución.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados del ácido glicerofosfórico, mientras que las reacciones de sustitución pueden producir varios ésteres de glicerofosfato .

Aplicaciones Científicas De Investigación

El glicerofosfato de calcio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varias síntesis químicas y procedimientos analíticos.

Biología: El compuesto se estudia por su papel en los procesos celulares, incluida la señalización del calcio y el metabolismo del fosfato.

Medicina: Se utiliza en suplementos para tratar deficiencias de calcio y fosfato.

Mecanismo De Acción

El glicerofosfato de calcio ejerce sus efectos a través de varios mecanismos:

Donante de calcio y fosfato: Proporciona calcio y fosfato biodisponibles, que son esenciales para la salud ósea y dental.

Amortiguación del pH de la placa: Ayuda a amortiguar el pH de la placa dental, reduciendo el riesgo de caries dentales.

Mineralización del esmalte: El compuesto promueve la remineralización del esmalte dental al aumentar la disponibilidad de iones calcio y fosfato.

Comparación Con Compuestos Similares

El glicerofosfato de calcio a menudo se compara con otros suplementos de calcio, como:

Carbonato de calcio: Contiene una concentración más alta de calcio elemental, pero es menos soluble.

Citrato de calcio: Más soluble que el carbonato de calcio, pero contiene menos calcio elemental.

Lactato de calcio y gluconato de calcio: Ambos tienen concentraciones más bajas de calcio elemental en comparación con el glicerofosfato de calcio.

Singularidad: El glicerofosfato de calcio es único en su capacidad de proporcionar tanto calcio como fosfato en una forma biodisponible. Esta doble funcionalidad lo hace particularmente útil en aplicaciones dentales y como suplemento dietético para personas con deficiencias en ambos minerales .

Compuestos similares:

- Carbonato de calcio

- Citrato de calcio

- Lactato de calcio

- Gluconato de calcio

En conclusión, el glicerofosfato de calcio es un compuesto versátil con aplicaciones significativas en diversos campos, como la química, la biología, la medicina y la industria. Sus propiedades y mecanismos de acción únicos lo convierten en un valioso suplemento y reactivo.

Propiedades

Número CAS |

104582-17-4 |

|---|---|

Fórmula molecular |

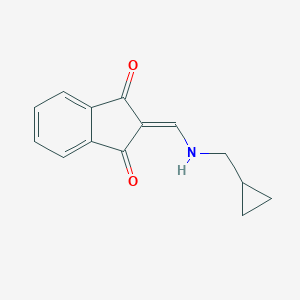

C14H13NO2 |

Peso molecular |

227.26 g/mol |

Nombre IUPAC |

2-(cyclopropylmethyliminomethyl)-3-hydroxyinden-1-one |

InChI |

InChI=1S/C14H13NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)8-15-7-9-5-6-9/h1-4,8-9,16H,5-7H2 |

Clave InChI |

USRCVHFVXYMVHD-UHFFFAOYSA-N |

SMILES |

C1CC1CN=CC2=C(C3=CC=CC=C3C2=O)O |

SMILES isomérico |

C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |

SMILES canónico |

C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |

Sinónimos |

2-[(cyclopropylmethylamino)methylidene]indene-1,3-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.